1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane
Description
1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane is a brominated cyclopentane derivative featuring a cyclopropylmethoxy substituent and a bromomethyl group on the same carbon atom. While direct structural or synthetic data for this compound are absent in the provided evidence, its structural analogs and related bromomethylcyclopentane derivatives offer insights into its likely properties. Bromomethyl groups are common alkylating agents in organic synthesis, suggesting this compound may serve as an intermediate in pharmaceuticals or agrochemicals .
Properties
Molecular Formula |
C10H17BrO |
|---|---|
Molecular Weight |
233.14 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(cyclopropylmethoxy)cyclopentane |
InChI |
InChI=1S/C10H17BrO/c11-8-10(5-1-2-6-10)12-7-9-3-4-9/h9H,1-8H2 |
InChI Key |
BUUBIKPJOBRRHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CBr)OCC2CC2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted cyclopentane derivatives.
Oxidation: Cyclopentane carboxylic acids or alcohols.
Reduction: 1-(Cyclopropylmethoxy)cyclopentane.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: May serve as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The cyclopropylmethoxy group may influence the reactivity and stability of the compound through steric and electronic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(bromomethyl)-1-(cyclopropylmethoxy)cyclopentane with structurally related bromomethylcyclopentane derivatives, highlighting molecular features, substituent effects, and applications:
Key Comparative Insights:
Substituent Effects :
- Cyclopropylmethoxy vs. Hexyloxy/Methoxymethyl : The cyclopropylmethoxy group (hypothetical in the target compound) offers greater steric strain compared to linear alkoxy groups (e.g., hexyloxy) or smaller polar substituents (e.g., methoxymethyl). This strain could affect ring-opening reactivity or metabolic stability .
- Electrophilicity : Bromomethyl groups paired with electron-withdrawing substituents (e.g., trifluoromethyl) exhibit heightened reactivity in nucleophilic substitutions compared to electron-donating groups (e.g., methyl) .
Synthetic Utility :
Physicochemical Properties :
- For example, 1-bromopentane (a simpler analog) is classified as a hazardous laboratory chemical, suggesting similar precautions for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
